molecular formula C13H17N3O3 B2845926 (E)-N'-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide CAS No. 61221-00-9

(E)-N'-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide

Cat. No.: B2845926
CAS No.: 61221-00-9
M. Wt: 263.297
InChI Key: YHCRHOHHIUQZJJ-NTEUORMPSA-N
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Description

The compound is a derivative of benzylidene . Benzylidene compounds are formally speaking, derivatives of benzylidene, although few are prepared from the carbene .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which it is used. Benzylidene compounds can participate in a variety of reactions, including those involving carbene .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 4-Hydroxybenzylideneacetone have a melting point of 108-111°C, a boiling point of 318.1±17.0 °C (Predicted), and a density of 1.138±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Synthesis and Characterization of Complex Compounds

  • (E)-N'-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide and its derivatives are involved in the synthesis of complex compounds. For instance, a tridentate hydrazone Schiff base ligand of a similar structure was synthesized and characterized, proving its potential in creating mixed-ligand copper(II) complexes with significant antimicrobial activity (Ebrahimipour et al., 2014).

Antioxidant Activity Assessment

  • Methods for determining antioxidant activity, such as the DPPH test, might be applicable for compounds like this compound. These tests are critical in understanding the antioxidant capacity of complex samples, which is relevant for food engineering and pharmaceutical applications (Munteanu & Apetrei, 2021).

Molecular Docking and Theoretical Analysis

  • Compounds structurally related to this compound are subjects of experimental and theoretical analysis, including molecular docking studies. These studies help understand the intermolecular interactions and potential biological activities of such compounds (Karrouchi et al., 2021).

Synthesis of Bioactive Compounds

  • The chemical framework of this compound is instrumental in synthesizing bioactive compounds with potential therapeutic applications. For instance, derivatives of this compound have been synthesized and evaluated for their anti-diabetic and anticholinergic properties, indicating their relevance in medicinal chemistry (Aydın Aktaş et al., 2019).

Antimicrobial Activity Studies

  • Derivatives of this compound have been synthesized and tested for their antimicrobial properties. These studies are crucial for developing new antimicrobial agents and understanding the relationship between functional groups and biological activity (Saravanan et al., 2015).

Properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-12-3-1-11(2-4-12)9-14-15-13(18)10-16-5-7-19-8-6-16/h1-4,9,17H,5-8,10H2,(H,15,18)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCRHOHHIUQZJJ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC(=O)N/N=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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